Picenadol

Dental Pain Acute Pain Dose-Response

Researchers developing safer analgesics need reference opioids with well-defined receptor selectivity. Picenadol (CAS 79201-85-7) is a racemic 4-phenylpiperidine whose d-isomer (LY136596) acts as a potent μ-agonist while its l-isomer (LY136595) is a μ-antagonist, yielding a self-limiting mixed agonist-antagonist profile validated in dental and postoperative pain trials. • Equianalgesic to codeine; low κ-opioid affinity avoids psychotomimetic side effects • Validated HPLC/LC-MS reference standard for phenylpiperidine opioid analysis • Broad antinociceptive dose range with reduced naloxone susceptibility vs. morphine

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B1197660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicenadol
SynonymsLilly 150720
LY 136595
LY 136596
LY 150720
LY 97435
LY 97436
LY-150720
picenadol
picenadol hydrochloride, (trans)-(+)-isomer
picenadol hydrochloride, (trans)-(+-)-isomer
picenadol hydrochloride, (trans)-(-)-isomer
picenadol, (trans)-(+)-isomer
picenadol, (trans)-(-)-isome
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O
InChIInChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m0/s1
InChIKeyRTOHPIRUUAKHOZ-BBRMVZONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picenadol: Mixed Agonist-Antagonist Analgesic Overview


Picenadol (LY 150720, LY 97435) is a racemic 4-phenylpiperidine derivative that functions as an opioid mixed agonist-antagonist analgesic [1]. Its pharmacological profile arises from the stereospecific separation of opioid agonist and antagonist activity between its enantiomers: the d-isomer (LY136596) acts as a potent μ-opioid receptor agonist, while the l-isomer (LY136595) acts as a weak μ-receptor competitive antagonist, resulting in a unique mixed agonist-antagonist racemate with reduced abuse liability [1]. This compound has been investigated in multiple clinical pain models, including postoperative and dental pain, demonstrating effective analgesia with a lower order of toxicity compared to classical mu agonists [2].

Picenadol vs. Other Mixed Agonist-Antagonists


Substituting Picenadol with other mixed agonist-antagonists like pentazocine, butorphanol, or nalbuphine is problematic due to its distinct enantiomeric composition and receptor selectivity [1]. Picenadol's unique racemic mixture, comprising a pure μ-opioid agonist (d-isomer) and a μ-opioid antagonist (l-isomer), provides a self-limiting analgesic effect with a lower risk of dependence [1]. Critically, Picenadol exhibits high affinity for both mu and delta opioid receptors, but markedly lower affinity for the kappa receptor [2]. This contrasts sharply with compounds like pentazocine and butorphanol, which possess significant kappa agonist activity that is associated with psychotomimetic side effects and dysphoria [3]. Furthermore, its in vivo pharmacological profile, including a broader dose range for antinociception and reduced susceptibility to naloxone antagonism, distinguishes it from pure agonists like morphine and other mixed agents [4]. These differences in receptor binding and stereospecific actions preclude simple interchangeability without altering the expected efficacy and safety profile.

Picenadol: Comparative Evidence vs. Key Analgesics


Analgesic Potency vs. Codeine in Dental Pain

In a large multicenter dental pain study, Picenadol 22 mg was estimated to be equianalgesic to a standard 60 mg dose of codeine phosphate, demonstrating comparable analgesic efficacy at a significantly lower milligram dose [1].

Dental Pain Acute Pain Dose-Response

Efficacy and Safety vs. Codeine in Postoperative Pain

A double-blind study comparing a 25 mg oral dose of Picenadol to 60 mg codeine and placebo in postoperative pain showed nearly identical analgesic efficacy (mean SPID: 5.21 vs. 5.19) and similar total pain relief (10.21 vs. 11.07) with comparable adverse event profiles [1].

Postoperative Pain Analgesia Safety

Dose-Related Side Effects vs. Meperidine

In an intramuscular postoperative pain study, a 50 mg dose of Picenadol resulted in higher incidences of confusion (30%), speech disorders (30%), and tremors (25%) compared to meperidine 100 mg or placebo. However, a subsequent comparison with a 25 mg dose suggested the lower dose provided effective analgesia with a more acceptable side effect profile, highlighting the importance of dose selection [1].

Postoperative Pain Side Effects Dose Optimization

Antinociception and Naloxone Reversibility vs. Morphine

In a squirrel monkey electric shock titration model, Picenadol (0.1-17.5 mg/kg) produced antinociception over a broader dose range than morphine (0.3-5.6 mg/kg). Critically, while both were reversed by naloxone, the effects of Picenadol were less susceptible to antagonism, suggesting a pharmacodynamic profile distinct from pure mu agonists [1].

Preclinical Antinociception Naloxone Antagonism

Mu/Delta vs. Kappa Receptor Affinity Profile

Picenadol's receptor binding profile is characterized by high affinity for both mu and delta opioid receptors, but markedly lower affinity for the kappa receptor [1]. This contrasts with other mixed agonist-antagonists like pentazocine and butorphanol, which have significant kappa agonist activity associated with dysphoria and psychotomimetic effects [2]. In functional in vivo models, this translates to a lack of kappa-mediated diuretic effects, further differentiating it from butorphanol [3].

Opioid Receptors Mu Opioid Receptor Delta Opioid Receptor Kappa Opioid Receptor

Dependence and Abuse Potential Profile

Picenadol has been shown to have a low liability for abuse and physical dependence [1]. In a comparative animal study, Picenadol, along with other mixed agonist-antagonists like buprenorphine, butorphanol, nalbuphine, and pentazocine, produced mild dependence of the kappa-type, characterized by natural withdrawal behavior similar to that seen following chronic kappa agonist administration, rather than the more severe mu-type withdrawal seen with morphine [2].

Abuse Potential Physical Dependence Withdrawal

Picenadol: Research and Industrial Applications


Safer Analgesic Development for Acute Pain

The quantitative evidence supports Picenadol's use as a lead compound or reference standard for developing new analgesics that aim to provide effective pain relief with a reduced risk of abuse and psychotomimetic side effects. Its equianalgesic potency to codeine, combined with a mixed agonist-antagonist mechanism and low kappa activity, makes it a valuable tool for studying the balance between mu-mediated analgesia and kappa-mediated adverse events [1]. This is particularly relevant for designing drugs intended for moderate acute pain in outpatient settings where abuse liability is a concern.

Dental and Postoperative Pain Research Models

Picenadol has a robust clinical evidence base in both dental (third molar extraction) and general postoperative pain models [1]. It serves as a validated positive control in clinical trials for novel analgesics targeting these specific pain types, offering a well-characterized efficacy and side effect profile against which new chemical entities can be benchmarked [2]. Its demonstrated dose-response relationship and specific CNS side effect profile at higher doses provide clear endpoints for comparative studies [3].

Opioid Receptor Pharmacology Research Tool

The unique stereospecific separation of agonist and antagonist activity within the racemate makes Picenadol and its individual enantiomers (LY136596 and LY136595) invaluable for in vitro and in vivo research [1]. The d-isomer can be used as a selective mu-opioid agonist, while the l-isomer serves as a mu-opioid antagonist, allowing researchers to dissect the contributions of mu-receptor agonism and antagonism to analgesia, tolerance, and dependence [2]. Furthermore, its high mu/delta and low kappa affinity profile provides a tool for investigating the functional consequences of differential opioid receptor engagement [3].

Reference Standard for Analytical Methods

Given its distinct chemical structure (4-phenylpiperidine derivative) and the availability of comprehensive analytical data, including its pure enantiomers, Picenadol is an excellent candidate for use as a reference standard in analytical chemistry. It is useful for developing and validating HPLC, LC-MS, or GC-MS methods for the detection and quantification of phenylpiperidine-based opioids and their metabolites in pharmaceutical formulations or biological matrices [1].

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